

Technical Guide: Dehydroleucine in Drug Discovery & Protein Engineering

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Dehydroleucine

CAS No.: 113586-23-5

Cat. No.: B049857

[Get Quote](#)

Executive Summary

Dehydroleucine is a non-canonical amino acid (ncAA) analogue of leucine containing a carbon-carbon double bond. While multiple isomers exist, 4,5-**dehydroleucine** (also known as **-dehydroleucine** or L-methallylglycine) is the primary isomer of interest in drug development. Its terminal alkene serves as a reactive handle for Ring-Closing Metathesis (RCM) to generate "stapled peptides"—macrocyclic structures with enhanced proteolytic stability and cell permeability.

Part 1: Chemical Identity & Properties

The term "**Dehydroleucine**" is often ambiguous in literature. Precise identification requires distinction between the position of the double bond.

Isomer Identification Table

Compound Name	Isomer Specification	CAS Number	Molecular Weight (g/mol)	Formula
L-4,5-Dehydroleucine	(S)-2-amino-4-methylpent-4-enoic acid	87392-13-0	129.16	
N-Acetyl-L-4,5-Dehydroleucine	N-acetyl derivative	88547-24-4	171.20	
Fmoc-L-4,5-Dehydroleucine	Fmoc-protected (SPPS grade)	87720-55-6	351.40	
2,3-Dehydroleucine	-unsaturated (Michael acceptor)	113586-23-5	129.16	

Physical Properties (Fmoc-L-4,5-Dehydroleucine)

- Appearance: White to off-white crystalline powder.
- Solubility: Soluble in DMF, DMSO, and Methanol; sparingly soluble in water.
- Melting Point: 127–133 °C.
- Stability: Stable under standard SPPS conditions; alkene is sensitive to strong hydrogenation or radical initiators without protection.

Part 2: Synthesis & Production Protocols

Stereoselective Synthesis: Schöllkopf Bis-Lactim Ether Method

Causality: To ensure high enantiomeric purity (>95% ee), which is critical for clinical drug candidates, the Schöllkopf auxiliary is preferred over racemic phase-transfer alkylation.

Reagents:

- Schöllkopf auxiliary: (3S)-3,6-dihydro-2,5-dimethoxy-3-isopropylpyrazine.
- Electrophile: 3-bromo-2-methylpropene (Methallyl bromide).
- Base: n-Butyllithium (n-BuLi).

Protocol:

- Deprotonation: Dissolve the Schöllkopf auxiliary in dry THF at -78°C under argon. Add n-BuLi (1.1 eq) dropwise. Mechanism: Lithium coordinates with the enolate oxygen, creating a rigid chiral environment.
- Alkylation: Add 3-bromo-2-methylpropene (1.2 eq) slowly. Stir at -78°C for 4 hours. Logic: The bulky isopropyl group on the auxiliary blocks one face, forcing the electrophile to attack trans to the isopropyl group, yielding the L-configuration.
- Hydrolysis: Quench with mild acid (0.1N TFA/H₂O) to cleave the auxiliary.
- Purification: Isolate the methyl ester, then hydrolyze to the free acid using LiOH in THF/Water.

Visualization: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Stereoselective synthesis route ensuring L-isomer purity via steric control of the Schöllkopf auxiliary.

Part 3: Applications in Drug Discovery

Peptide Stapling via Ring-Closing Metathesis (RCM)

4,5-Dehydroleucine serves as a critical "stapling" residue. When incorporated at positions and

(or

) of a peptide sequence, the pendant alkene groups can be cross-linked using a Ruthenium catalyst (Grubbs I/II).

Why it works:

- **Conformational Constraint:** The formed hydrocarbon bridge locks the peptide into an α -helical conformation.
- **Proteolytic Resistance:** The "staple" shields the peptide backbone from proteases.
- **Cell Permeability:** The hydrophobic staple facilitates membrane traversal.

Experimental Protocol: On-Resin RCM Stapling

Self-Validating Step: The reaction progress is monitored by the mass shift of -28 Da (loss of ethylene,

).

Materials:

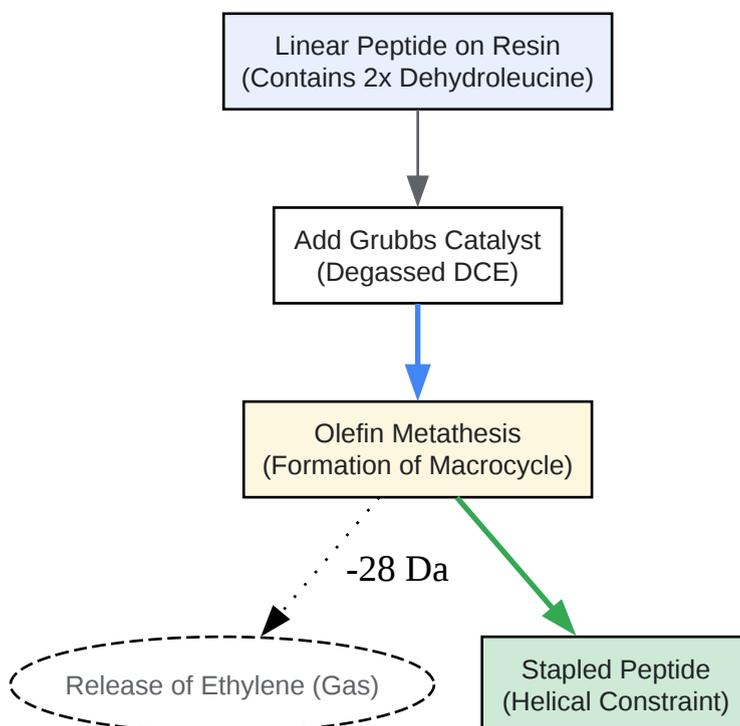
- Peptide-resin (Fmoc-SPPS generated) containing two 4,5-**dehydroleucine** residues.
- Grubbs Catalyst (1st or 2nd Generation).
- Solvent: 1,2-Dichloroethane (DCE) (degassed).

Step-by-Step:

- **Preparation:** Swell the resin in degassed DCE for 20 minutes. Note: Oxygen poisons the Ruthenium catalyst; thorough degassing is mandatory.
- **Catalyst Addition:** Add Grubbs Catalyst (20 mol%) dissolved in DCE to the resin.[\[1\]](#)
- **Reaction:** Agitate at room temperature for 2 hours.
- **Cycling:** Drain and repeat the catalyst addition step to drive the reaction to completion.

- Wash: Wash resin with DCE (3x), DCM (3x), and MeOH (3x) to remove catalyst residues.
- Validation (QC): Cleave a micro-sample of resin. Analyze via LC-MS.
 - Pass Criteria: Observed Mass = Calculated Mass (Linear) - 28.05 Da.

Visualization: Peptide Stapling Mechanism



[Click to download full resolution via product page](#)

Caption: On-resin Ring-Closing Metathesis (RCM) workflow for generating stapled peptides using **dehydroleucine**.

Part 4: Quality Control & Self-Validation

To ensure scientific integrity, every batch of Fmoc-4,5-**dehydroleucine** must undergo the following QC checks before use in SPPS:

- Chiral HPLC:
 - Column: Chiralpak AD-H or OD-H.

- Mobile Phase: Hexane/Isopropanol (90:10).
- Requirement: >99.5% enantiomeric excess (ee) to prevent diastereomer formation in peptides.
- 1H NMR Verification (DMSO-d6):
 - Confirm the presence of terminal alkene protons: Multiplet at 5.7–5.8 ppm (methine) and doublet at 5.0–5.1 ppm (terminal methylene).
 - Confirm Fmoc protecting group: Doublet at 7.9 ppm (aromatic).
- TLC Purity Check:
 - System: Ethyl Acetate/Hexane (1:1).
 - Visualization: UV (254 nm) and KMnO4 stain (active alkene turns brown).

References

- Schöllkopf, U. (1983). "Asymmetric Synthesis of Amino Acids via Bis-Lactim Ethers." Topics in Current Chemistry.
- Blackwell, H. E., & Grubbs, R. H. (1998). "Ring-Closing Metathesis of Olefinic Peptides: Design, Synthesis, and Structural Analysis." Angewandte Chemie International Edition.
- Kim, Y. W., et al. (2011). "Synthesis of All-Hydrocarbon Stapled Peptides." Nature Protocols.
- PubChem. (2024). "Compound Summary: 4,5-**Dehydroleucine**." National Library of Medicine.
- Sigma-Aldrich. (2024). "Fmoc-4,5-dehydro-L-leucine Product Specification." Merck KGaA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [biotage.com](https://www.biotage.com) [[biotage.com](https://www.biotage.com)]
- To cite this document: BenchChem. [Technical Guide: Dehydroleucine in Drug Discovery & Protein Engineering]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b049857#dehydroleucine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com